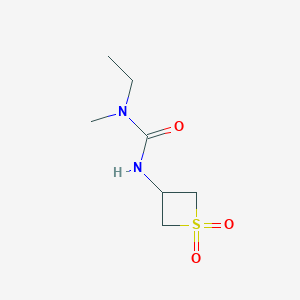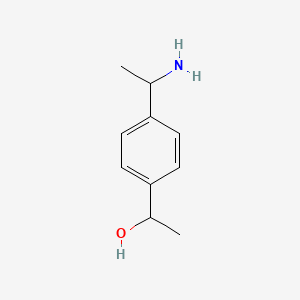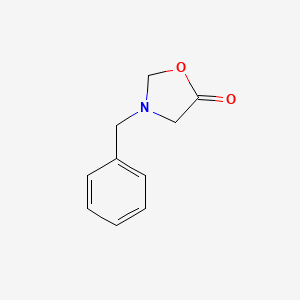
3-Benzyloxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxazolidin-5-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of organic chemistry due to its versatile applications, particularly as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyloxazolidin-5-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with chloroacetic acid, followed by cyclization to form the oxazolidinone ring . Another method includes the use of Schiff bases derived from primary aromatic amines and aromatic carbonyl compounds, which are then reacted with chloroacetic acid to yield the desired oxazolidinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the cyclization reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution can introduce various substituents on the benzyl ring .
Scientific Research Applications
3-Benzyloxazolidin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyloxazolidin-5-one and its derivatives involves the inhibition of protein synthesis in bacterial cells. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This mechanism is particularly effective against Gram-positive bacteria .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced activity and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness: 3-Benzyloxazolidin-5-one stands out due to its versatility as a chiral auxiliary and its potential in synthesizing a wide range of biologically active compounds. Its unique structure allows for various modifications, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-benzyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-11(8-13-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
WCOFMKLFZYJTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



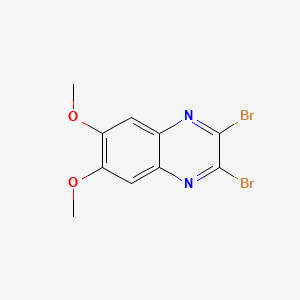

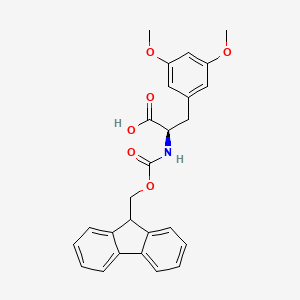
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
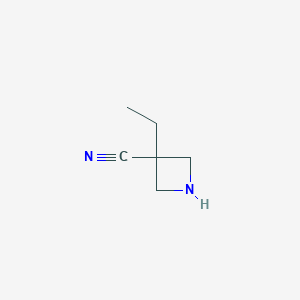
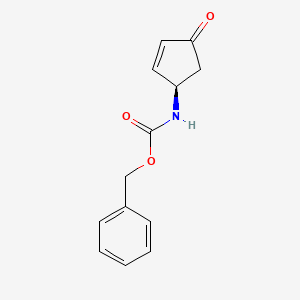
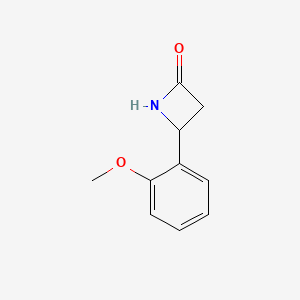
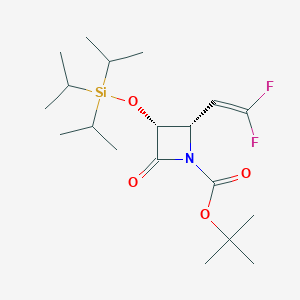
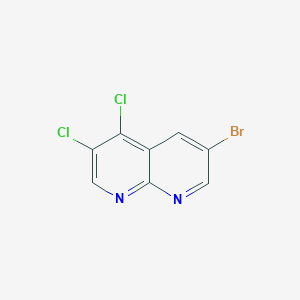
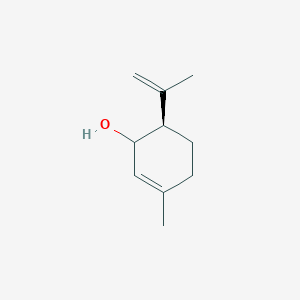
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
